

## Technical Guide: Physical Properties of 1methyl-6-oxabicyclo[3.1.0]hexane

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Compound of Interest		
Compound Name:	Methyl-1,2-cyclopentene oxide	
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For Researchers, Scientists, and Drug Development Professionals

This document provides a concise overview of the known physical properties of 1-methyl-6-oxabicyclo[3.1.0]hexane. It is intended to serve as a foundational resource for professionals engaged in chemical synthesis, drug design, and materials science, where this bicyclic ether may serve as a key intermediate or structural motif.

## **Core Physical and Chemical Properties**

1-methyl-6-oxabicyclo[3.1.0]hexane is a colorless to yellow liquid.[1] It is recognized for its role as a versatile synthetic intermediate, particularly in the preparation of carbocyclic nucleoside analogues due to its rigid bicyclic structure that can mimic the furanose ring of natural nucleosides.[1][2][3] This compound is also described as a lipase inhibitor and has been utilized in the synthesis of various epoxy, episulfide, and regioselective peroxide derivatives.[4]

## **Quantitative Data Summary**

The following table summarizes the key physical properties of 1-methyl-6-oxabicyclo[3.1.0]hexane and its closely related synonym, **methyl-1,2-cyclopentene oxide**.



Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>10</sub> O	[1][2]
Molecular Weight	98.14 g/mol	[1][2]
Appearance	Colourless to Yellow Liquid	[1]
Boiling Point	113 °C	[5]
Density	0.914 g/mL	[5]
Refractive Index	1.431	[5]

## **Experimental Protocols**

While specific experimental details for the determination of the physical properties listed above are not extensively published, a well-documented synthetic protocol involving a derivative of 1-methyl-6-oxabicyclo[3.1.0]hexane is the Mitsunobu reaction for the synthesis of carbocyclic nucleosides. This reaction highlights the utility of the 1-methyl-6-oxabicyclo[3.1.0]hexane scaffold in medicinal chemistry.

## Mitsunobu Reaction for the Synthesis of Carbocyclic Nucleosides

This protocol describes the coupling of an alcohol bearing the 1-methyl-6-oxabicyclo[3.1.0]hexane scaffold with a purine base.[2]

#### Materials:

- Alcohol precursor with the 1-methyl-6-oxabicyclo[3.1.0]hexane scaffold (e.g., epoxide 7 in the cited literature)
- Purine base (e.g., 6-chloropurine, adenine, 2-amino-6-chloropurine)
- Triphenylphosphine (PPh<sub>3</sub>)
- Diisopropyl azodicarboxylate (DIAD)



- Anhydrous Tetrahydrofuran (THF)
- Argon (Ar) atmosphere
- Silica gel for column chromatography
- Hexane and Ethyl Acetate (EtOAc) for elution

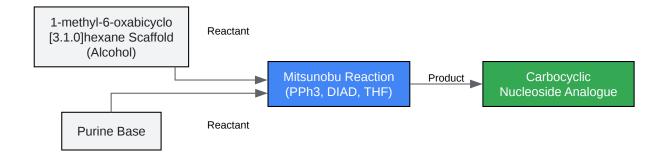
#### Procedure:

- A solution of triphenylphosphine (1.5 equivalents) in freshly distilled THF is prepared under an argon atmosphere and cooled to 0 °C.
- Diisopropyl azodicarboxylate (1.5 equivalents) is added dropwise to the cooled solution.
- The resulting mixture is stirred for 30 minutes at 0 °C.
- The desired purine base (1.5 equivalents) is then added to the mixture, and stirring is continued for an additional 30 minutes.
- A solution of the alcohol containing the 1-methyl-6-oxabicyclo[3.1.0]hexane scaffold (1 equivalent) in dry THF is slowly added to the reaction mixture.
- The reaction is allowed to warm to room temperature and stirred for 12 hours. For certain purine bases, the mixture may be heated to 40 °C for 4 hours after the initial 12 hours at room temperature.
- Upon completion of the reaction, the solvent is removed under reduced pressure.
- The crude residue is purified by silica gel column chromatography using a gradient of hexane-EtOAc as the eluent to yield the desired N9-substituted carbocyclic nucleoside.[2]

# Visualizations Synthetic Pathway for Carbocyclic Nucleosides

The following diagram illustrates the key steps in the synthesis of carbocyclic nucleosides utilizing the 1-methyl-6-oxabicyclo[3.1.0]hexane scaffold via a Mitsunobu reaction.





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